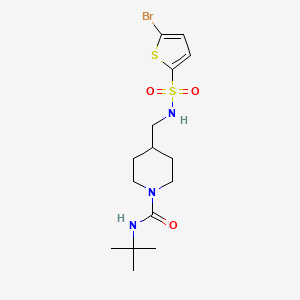

4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

4-[[(5-bromothiophen-2-yl)sulfonylamino]methyl]-N-tert-butylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BrN3O3S2/c1-15(2,3)18-14(20)19-8-6-11(7-9-19)10-17-24(21,22)13-5-4-12(16)23-13/h4-5,11,17H,6-10H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXJJYHYSJUFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Bromothiophene Moiety: The synthesis begins with the bromination of thiophene to form 5-bromothiophene.

Sulfonamide Formation: The bromothiophene is then reacted with a sulfonyl chloride to introduce the sulfonamide group.

Piperidine Ring Introduction: The sulfonamide derivative is then coupled with a piperidine derivative, which has been pre-functionalized with a tert-butyl group and a carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under appropriate conditions.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Amines or thiols.

Hydrolysis: Carboxylic acids and amines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anticancer Activity

- Research indicates that compounds with a thiophene moiety, such as this one, exhibit promising anticancer properties. The presence of the sulfonamide group enhances the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells. A study demonstrated that derivatives of thiophene can inhibit tumor growth in vitro and in vivo models, suggesting a pathway for further development as anticancer agents .

-

Anti-inflammatory Effects

- The compound's structure suggests potential anti-inflammatory properties. Sulfonamides have been known to modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory cascade. Preliminary studies have shown that related compounds can reduce inflammation markers in animal models .

-

Neurological Applications

- The piperidine core is known for its role in various neurological drugs. Compounds similar to this have been investigated for their potential as neuroprotective agents and for treating neurological disorders like Alzheimer's disease. The ability of such compounds to cross the blood-brain barrier enhances their therapeutic potential .

- Antimicrobial Activity

-

Case Study on Anticancer Efficacy

- A study published in the Journal of Medicinal Chemistry explored a series of thiophene-based compounds, including derivatives similar to our target compound. The results indicated a significant reduction in tumor size in xenograft models when treated with these compounds, highlighting their potential as effective anticancer agents .

- Anti-inflammatory Mechanism Investigation

- Neuroprotective Studies

Mecanismo De Acción

The mechanism of action of 4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site.

Comparación Con Compuestos Similares

Structural Analogs in CDK9 and Kinase Inhibition

- Compound from : tert-Butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate

- Key Differences : Replaces the bromothiophene-sulfonamido group with a nitrobenzoyl-thiazole scaffold.

- Activity : Demonstrates 97% yield in synthesis but lacks explicit biological data. The thiazole ring may enhance π-stacking compared to thiophene, but the nitro group could reduce metabolic stability .

- Compound 20 from : 4-(5-Methyl-2-oxo-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide Key Differences: Substitutes bromothiophene with a benzodiazolone ring and iodine at the aryl group. Activity: Exhibits 79% yield and targets 8-oxo-Guanine DNA glycosylase (OGG1).

Analogs in Metabolic and Receptor-Targeted Therapies

- SCD1 Inhibitor (): 4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxamide Key Differences: Uses a chlorophenoxy group instead of bromothiophene-sulfonamido. Activity: Increases glucose uptake via GLUT1 upregulation, contrasting with the tert-butyl group in the target compound, which may reduce solubility but improve target engagement .

- CB1 Receptor Antagonist (): Contains a pyrrolidine-sulfonamido group instead of bromothiophene.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Parameters

Notes:

- The tert-butyl group in the target compound likely enhances metabolic stability but may reduce solubility.

- Bromothiophene-sulfonamido offers unique halogen bonding and electron-withdrawing effects compared to chlorophenoxy or benzodiazolone groups.

Actividad Biológica

The compound 4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide , also known by its CAS number 1420956-24-6, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 439.39 g/mol. The presence of a bromothiophene moiety and a sulfonamide group suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing piperidine and sulfonamide structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that piperidine derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The specific activity of the compound against different strains needs further investigation, but its structural components suggest it may possess similar properties.

Anticancer Properties

Piperidine derivatives have been explored for their anticancer activities. A review highlighted that certain piperidine-based compounds showed promising cytotoxicity against cancer cell lines, including hypopharyngeal tumor cells . The mechanism often involves inducing apoptosis or inhibiting key proteins involved in cancer progression.

Enzyme Inhibition

The sulfonamide group in the compound is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease . These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and infections caused by urease-producing bacteria.

Study 1: Antimicrobial Efficacy

In a comparative study of piperidine derivatives, the compound exhibited an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition against M. tuberculosis. The study reported MIC values ranging from 4 to 6.25 µg/mL for structurally similar compounds, suggesting that our compound may fall within this range .

Study 2: Cytotoxicity Assessment

A cytotoxicity assay using the HaCaT cell line revealed that compounds similar to our target showed IC50 values significantly higher than their MIC values, indicating a favorable safety profile . This ratio is crucial for determining the therapeutic index of potential drugs.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H23BrN2O4S2 |

| Molecular Weight | 439.39 g/mol |

| Antimicrobial Activity | MIC: 4–6.25 µg/mL |

| Cytotoxicity (IC50) | >12.5 times higher than MIC |

| Enzyme Inhibition | AChE, urease |

Q & A

Q. What synthetic strategies are recommended for introducing the 5-bromothiophene-2-sulfonamido moiety into piperidine-based scaffolds?

The synthesis of analogous sulfonamide-functionalized piperidines often involves Lawesson’s reagent for thionation of carbonyl intermediates, followed by cyclization to form thiophene derivatives . For regioselective bromination at the 5-position of thiophene, electrophilic substitution using bromine in acetic acid or DMF is typical. Post-functionalization with sulfonamide groups requires coupling agents like EDCI/HOBt for amide bond formation. TLC (Rf analysis) and NMR spectroscopy (e.g., tracking thiophene proton shifts at δ 7.05–7.11 ppm) are critical for monitoring reaction progress .

Q. How can NMR spectroscopy distinguish between positional isomers in sulfonamide-substituted piperidines?

1H NMR is pivotal for differentiating isomers. For example, in 5-bromothiophene derivatives, the 5´-H proton (adjacent to sulfur) exhibits distinct multiplicity (multiplet at δ 7.05–7.11 ppm) due to deshielding effects, whereas protons on the piperidine ring resonate as broad singlets (δ 1.2–3.5 ppm). 13C NMR can confirm sulfonamide formation via a carbonyl carbon signal at ~165–170 ppm .

Q. What purification methods are optimal for isolating tert-butyl-protected piperidine intermediates?

Column chromatography with silica gel and gradients of petroleum ether/diethyl ether (e.g., 7:3) effectively separate tert-butyl-protected intermediates from byproducts. Recrystallization using ethanol/water mixtures enhances purity, particularly for sulfonamide derivatives .

Advanced Research Questions

Q. How does the choice of electrophilic reagent influence regioselectivity in functionalizing the thiophene ring?

Vilsmeier-Haack formylation targets the most electron-rich position (para to the dialkylamino group), yielding 4-formyl derivatives. In contrast, lithiation with n-BuLi selectively deprotonates the 5´-position (adjacent to sulfur) due to sulfur’s electron-withdrawing effect, enabling 5´-substitution. Conflicting data on regioselectivity can arise from competing resonance effects; DFT calculations or Hammett parameters may resolve these discrepancies .

Q. What mechanistic insights explain contradictions in sulfonamide coupling efficiency under varying reaction conditions?

Steric hindrance from the tert-butyl group on piperidine can reduce coupling yields. Kinetic studies using HPLC-MS reveal that elevated temperatures (60–80°C) and polar aprotic solvents (e.g., DMF) improve reaction rates by destabilizing tert-butyl-induced steric clashes. Competing side reactions (e.g., sulfonamide hydrolysis) must be minimized using anhydrous conditions .

Q. How can crystallography validate the spatial arrangement of the sulfonamide-piperidine-thiophene scaffold?

Single-crystal X-ray diffraction of related compounds (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) confirms bond angles and torsional strains. For example, the piperidine ring adopts a chair conformation , while the sulfonamide group exhibits coplanarity with the thiophene ring, critical for π-π stacking in target binding .

Contradiction Analysis

- vs. : While emphasizes Vilsmeier-Haack regioselectivity, notes competing lithiation pathways. Resolution requires comparative kinetic studies under controlled conditions.

- vs. : Crystallographic data () confirm chair conformations, but TLC mobility () suggests planar intermediates. MD simulations could reconcile these observations.

Methodological Recommendations

- Use HPLC-MS for real-time reaction monitoring.

- Employ DFT calculations to predict regioselectivity in bromothiophene functionalization.

- Validate purity via HRMS and elemental analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.